molecular formula C11H10BrN3O2 B13672338 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole

4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole

Cat. No.: B13672338
M. Wt: 296.12 g/mol
InChI Key: AAUTZJNVMUOJHJ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the ethyl group: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.

    Addition of the nitrophenyl group: This can be done via a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the bromine atom might participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-ethyl-5-phenyl-1h-pyrazole: Lacks the nitro group.

    4-Bromo-1-methyl-5-(4-nitrophenyl)-1h-pyrazole: Has a methyl group instead of an ethyl group.

    4-Chloro-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole: Has a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C11H10BrN3O2/c1-2-14-11(10(12)7-13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3

InChI Key

AAUTZJNVMUOJHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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